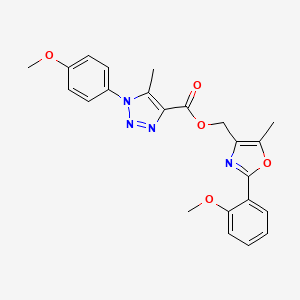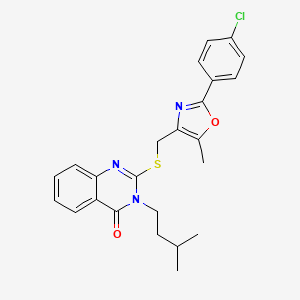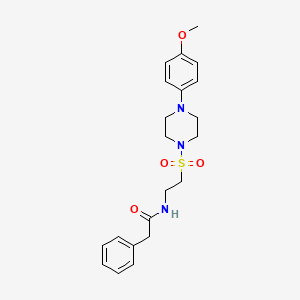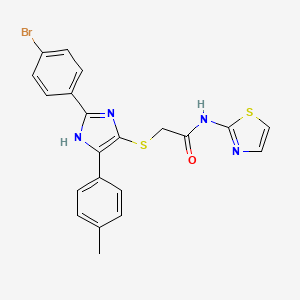![molecular formula C22H21N5O2 B2382280 4-(tert-butyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide CAS No. 899752-35-3](/img/structure/B2382280.png)
4-(tert-butyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(tert-butyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide” is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines are a group of heterocyclic compounds that present two possible tautomeric forms: the 1H- and 2H-isomers . They have been described in more than 5500 references (including 2400 patents) up to date .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidines involves the reaction of 5-aminopyrazole with a dicarbonyl compound . The 5-aminopyrazole has two different reactive points that can act as a nucleophile: the amino group (-NH2) and the sp2 carbon at its β position .
Molecular Structure Analysis
The molecular structure of “4-(tert-butyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide” consists of a pyrazolo[3,4-d]pyrimidine core with a tert-butyl group at the 4-position, a phenyl group at the N1-position, and a benzamide group at the 5-position .
Chemical Reactions Analysis
The chemical reactions involving pyrazolo[3,4-d]pyrimidines are diverse and depend on the substituents present at positions N1, C3, C4, C5, and C6 . For example, 4,5-dihydro-3-methyl-1-phenyl-5-thioxo-1H-pyrazole-4-carboxaldehyde reacted with nitromethane in the presence of dibenzoyl peroxide, Et3N in ethanol to produce 5-nitro-3-methyl-1-phenylthieno[2,3-c]pyrazole .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(tert-butyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide” are not explicitly mentioned in the references .
Scientific Research Applications
Organic Field-Effect Transistor (OFET) Applications
The compound has been used in the synthesis of copolymers for flexible organic field-effect transistor (OFET) devices . The copolymer PBPTT, which includes this compound, shows interesting properties such as an almost planar molecular structure with extended π-conjugation, an ordered edge-on orientation in a fiber-like film, and the thieno [3,2- b ]thiophene moiety located in the middle of the polymer backbone for a symmetric and strong π-stacking effect .
Photophysical and Electrochemical Properties
The tert-butyl-phenyl-substitution in the compound induces a stabilization of the 1 MLCT and 3 MLCT states localized on the phenanthroline part of the bridging ligand . This property can be utilized in the development of photophysical and electrochemical devices .
Synthesis of Complexes
The compound has been used in the optimized synthesis of a tert-butyl-phenyl-substituted tetrapyridophenazine ligand and its Ru (ii) complexes . These complexes have been characterized and their dimerization behavior has been determined .
Aggregation in Solution
The compound has been used in the synthesis of complexes that exhibit concentration-dependent aggregation in solution . This property can be useful in the development of materials with specific aggregation properties .
Semiconductor Polymers
The compound has been used in the design of semiconductor polymers for OFET applications . The study reveals the profound influence of the fused thiophene and symmetric molecular structure on the copolymer characteristics and OFET device performance .
6. Development of High-Performance Flexible OFET Devices The compound has been used in the fabrication of ambient stable and high-performance flexible OFET devices, with a charge carrier mobility of up to 0.27 cm 2 V −1 s −1 and an on/off ratio of 10 4 .
Future Directions
The future directions for “4-(tert-butyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide” and related compounds could involve further exploration of their potential as inhibitors of PAK1 and other protein kinases . Additionally, the synthesis and biological evaluation of more pyrazolo[3,4-d]pyrimidine derivatives could lead to the discovery of new biologically active moieties .
Mechanism of Action
Target of Action
The primary targets of this compound are kinases . Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules to specific target molecules, a process known as phosphorylation. This is a key regulatory event in cells, influencing many aspects of cell function, including metabolism, transcription, cell cycle progression, cytoskeletal rearrangement, cell movement, apoptosis, and differentiation .
Mode of Action
This compound, being a pyrazolo[3,4-d]pyrimidine derivative, acts as a kinase inhibitor . It mimics the adenine ring of ATP, allowing it to bind to the hinge region in kinase active sites . This interaction inhibits the kinase’s activity, preventing the phosphorylation process . The activity and selectivity of this compound can be directed to multiple oncogenic targets through focused chemical modification .
Biochemical Pathways
The compound affects the mTOR signalling pathways, which are crucial in cancer cell growth and development . Prior to the development of mTOR inhibitors like this compound, only rapalogs were known to inhibit the mTOR pathway by selectively inhibiting mTORC1 . This resulted in a reduction of their anticancer efficacy due to compensatory activation of the mTORC2 complex .
Result of Action
The inhibition of kinase activity by this compound leads to the disruption of key cellular processes, such as cell proliferation, cell cycle progression, and apoptosis . This can result in the inhibition of cancer cell growth and the induction of cell death .
properties
IUPAC Name |
4-tert-butyl-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2/c1-22(2,3)16-11-9-15(10-12-16)20(28)25-26-14-23-19-18(21(26)29)13-24-27(19)17-7-5-4-6-8-17/h4-14H,1-3H3,(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJBHEGHKIXJFAO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(tert-butyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-Methoxypyridin-3-yl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2382197.png)

![2-chloro-3-({[(4-fluorobenzoyl)oxy]imino}methyl)-1-methyl-1H-indole](/img/structure/B2382200.png)


![N-(1-cyanocyclobutyl)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B2382206.png)


![1-Bromo-4-[difluoro(methoxy)methyl]benzene](/img/structure/B2382215.png)


![1-(Diphenylmethyl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea](/img/structure/B2382220.png)
![N-[4-Chloro-1-(2-methylpropyl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2382221.png)
